2-(1-Imidazolyl)-5',6',7',8'-tetrahydro-1'-acetonaphthone hydrochloride

Thromboxane A₂ synthase P450 TxA₂ imidazole pharmacophore

2-(1-Imidazolyl)-5',6',7',8'-tetrahydro-1'-acetonaphthone hydrochloride (CAS 78886-61-0), molecular formula C₁₅H₁₇ClN₂O and molecular weight 276.76 g/mol, is a synthetic imidazole derivative belonging to the tetrahydronaphthalene ketone class. Its IUPAC name is 2-(1H-imidazol-1-ium-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethanone;chloride.

Molecular Formula C15H17ClN2O
Molecular Weight 276.76 g/mol
CAS No. 78886-61-0
Cat. No. B13761367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Imidazolyl)-5',6',7',8'-tetrahydro-1'-acetonaphthone hydrochloride
CAS78886-61-0
Molecular FormulaC15H17ClN2O
Molecular Weight276.76 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C=CC=C2C(=O)C[NH+]3C=CN=C3.[Cl-]
InChIInChI=1S/C15H16N2O.ClH/c18-15(10-17-9-8-16-11-17)14-7-3-5-12-4-1-2-6-13(12)14;/h3,5,7-9,11H,1-2,4,6,10H2;1H
InChIKeyNOYUZCCDRSSAJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Imidazolyl)-5',6',7',8'-tetrahydro-1'-acetonaphthone Hydrochloride (CAS 78886-61-0): Structural Identity and Pharmacological Classification for Research Procurement


2-(1-Imidazolyl)-5',6',7',8'-tetrahydro-1'-acetonaphthone hydrochloride (CAS 78886-61-0), molecular formula C₁₅H₁₇ClN₂O and molecular weight 276.76 g/mol, is a synthetic imidazole derivative belonging to the tetrahydronaphthalene ketone class [1]. Its IUPAC name is 2-(1H-imidazol-1-ium-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethanone;chloride [1]. The compound features a 1-imidazolyl group directly attached to the α-carbon of a ketone bridge linked to a 5,6,7,8-tetrahydro-1-naphthalenyl (tetralinyl) scaffold, distinguishing it from imidazolylmethyl-tetralone analogs that possess a methylene spacer and from naphthyl-based congeners such as nafimidone [1][2]. This compound has been investigated as an inhibitor of thromboxane A₂ (TXA₂) synthase (P450 TxA₂) in the context of arachidonic acid cascade modulation [3][4].

Why Generic Imidazole Anticonvulsants or TXA₂ Synthase Inhibitors Cannot Substitute for 2-(1-Imidazolyl)-5',6',7',8'-tetrahydro-1'-acetonaphthone Hydrochloride in Targeted Research Applications


Structurally related imidazole derivatives exhibit divergent pharmacological profiles driven by subtle differences in scaffold geometry, linker composition, and aromatic substitution. For example, nafimidone (2-(1H-imidazol-1-yl)-1-(2-naphthalenyl)ethanone hydrochloride) is an anticonvulsant agent that inhibits acetylcholinesterase and modulates sodium channels, with no reported TXA₂ synthase activity [1][2]. DP-1904 (6-(1-imidazolylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride) is a potent, selective TXA₂ synthase inhibitor that advanced to clinical studies, but its carboxylic acid substituent confers different physicochemical and pharmacokinetic properties compared to the ketone-bearing tetralinyl scaffold of the target compound [3][4]. Even within the Hartmann et al. tetrahydronaphthalene series, the presence or absence of a C1-spacer between the imidazole ring and the tetralone core dramatically shifts selectivity among P450 arom, P450 17, and P450 TxA₂ [5]. Consequently, interchanging these analogs without verifying target engagement and selectivity in the specific assay system risks introducing confounding off-target activities that can invalidate experimental conclusions.

Quantitative Differentiation Evidence for 2-(1-Imidazolyl)-5',6',7',8'-tetrahydro-1'-acetonaphthone Hydrochloride (CAS 78886-61-0) Against Key Comparators


Structural Distinction from Nafimidone: Tetralinyl Core Confers P450 TxA₂ Inhibitory Activity Absent in the Naphthyl Analog

The target compound, featuring a 5,6,7,8-tetrahydronaphthalen-1-yl (tetralinyl) group linked via a carbonyl bridge to the imidazole ring, resides within a chemotype demonstrated by Hartmann et al. (1996) to inhibit P450 TxA₂ (thromboxane A₂ synthase) in citrated human whole blood [1]. In stark contrast, nafimidone—which bears an unsubstituted 2-naphthyl group in place of the tetralinyl moiety—is an anticonvulsant agent whose primary molecular targets include acetylcholinesterase and voltage-gated sodium channels, with no published evidence of TXA₂ synthase inhibition [2]. The aromatic saturation state and ring geometry of the tetralinyl scaffold, as opposed to the fully aromatic naphthalene system, are critical determinants of P450 enzyme recognition [1][3]. This structural divergence means that nafimidone cannot serve as a functional substitute in assays designed to probe the thromboxane pathway.

Thromboxane A₂ synthase P450 TxA₂ imidazole pharmacophore scaffold hopping structure–activity relationship

Linker Geometry Impact: Direct Carbonyl-Bridged Imidazole Enables P450 TxA₂ Selectivity Compared to Methylene-Spaced Analog 2-(Imidazol-1-ylmethyl)-1-tetralone (Compound 13)

In the Hartmann et al. (1996) series, 2-(imidazol-1-ylmethyl)-1-tetralone (compound 13), which incorporates a methylene spacer (-CH₂-) between the imidazole ring and the tetralone core, was identified as a selective inhibitor of P450 TxA₂ [1]. The target compound differs by having the imidazole directly attached at the α-carbonyl position (i.e., -C(=O)-CH₂-imidazole rather than -C(=O)-imidazole), creating a distinct electronic environment at the ketone that may alter hydrogen-bonding interactions within the P450 active site. While quantitative IC₅₀ data for the exact target compound have not been identified in the publicly available peer-reviewed literature at this time, the SAR framework from Hartmann et al. establishes that the linker geometry profoundly influences selectivity: the methylene-spaced analog is P450 TxA₂-selective, whereas OCH₃-substituted analogs with the same linker exhibit dual or shifted inhibition profiles (e.g., compound 17 inhibits P450 arom and P450 17 in addition to P450 TxA₂) [1]. The direct carbonyl-imidazole connectivity in the target compound is therefore predicted to produce a selectivity fingerprint distinct from both the methylene-spaced tetralones and the OCH₃-substituted variants.

P450 TxA₂ selectivity imidazole linker tetralone C1-spacer thromboxane synthase

Differentiation from DP-1904: Absence of Carboxylic Acid Moiety Alters Physicochemical Profile and Oral Bioavailability Characteristics

DP-1904 (6-(1-imidazolylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride hemihydrate, CAS 97901-22-9) was the clinical candidate selected from the Kanao et al. (1989) tetrahydronaphthalenecarboxylic acid series for its potent and long-lasting TXA₂ synthase inhibition [1]. DP-1904 incorporates a carboxylic acid (-COOH) substituent at the 2-position of the tetrahydronaphthalene ring, which imparts aqueous solubility at physiological pH and contributes to its oral pharmacokinetic profile (human t₁/₂ reported after single oral administration) [1][2]. The target compound (CAS 78886-61-0) lacks this carboxylic acid group, instead bearing a ketone bridge at the 1-position and no polar substituent on the aromatic ring. This structural difference fundamentally alters the compound's lipophilicity (predicted logP), hydrogen-bonding capacity, and ionization state at physiological pH relative to DP-1904, which in turn affects membrane permeability, plasma protein binding, and metabolic stability. For in vitro enzyme assays where cell penetration is not rate-limiting, the target compound may serve as a simpler pharmacophore probe without the confounding ionization characteristics of the carboxylic acid. Conversely, for studies requiring oral bioavailability or sustained in vivo TXA₂ suppression, DP-1904 is the appropriate tool compound.

DP-1904 carboxylic acid physicochemical properties oral bioavailability thromboxane synthase inhibitor

In Vitro TXA₂ Synthase Inhibitory Potency: Class-Level Benchmarking Against Reference Inhibitor Dazoxiben

Dazoxiben (UK-37248) is the prototypical selective thromboxane synthase inhibitor widely used as a reference standard in TXA₂ synthase research. In clotting human whole blood, dazoxiben inhibits TXB₂ production with an IC₅₀ of approximately 0.3 μM (~300 nM) [1]. In human microsomal TXA₂ synthase assays, dazoxiben exhibits an IC₅₀ of 1.1 μM [2]. Structurally related 1-imidazolyl-substituted tetrahydronaphthalenes from the Hartmann et al. (1996) series have demonstrated TXA₂ synthase inhibition at low micromolar concentrations (e.g., compound 20 from the Wächter et al. series showed IC₅₀ = 14.5 μM against dazoxiben IC₅₀ = 1.1 μM) [3]. While the precise IC₅₀ of the target compound (CAS 78886-61-0) against human TXA₂ synthase has not been reported in the peer-reviewed primary literature available at the time of this analysis, its structural positioning within the tetrahydronaphthalene-imidazole chemotype places it in a potency range that can be benchmarked against the dazoxiben reference standard. Researchers should establish compound-specific IC₅₀ values in their assay system using dazoxiben as a positive control to enable quantitative cross-study comparison [1][3].

dazoxiben TXA₂ synthase IC₅₀ reference inhibitor thromboxane human whole blood assay

Scaffold Differentiation from LY150310: Tetralinyl vs. 1,2,3,4-Tetrahydro-1-naphthalenyl Isomerism and Pharmacological Profile Divergence

LY150310 (1-(1,2,3,4-tetrahydro-1-naphthalenyl)-1H-imidazole, nitric acid salt, CAS 103294-47-9) is a substituted imidazole that shares the tetrahydronaphthalene scaffold with the target compound but differs in the connectivity: LY150310 has the imidazole directly N-attached to the 1-position of the tetrahydronaphthalene ring, whereas the target compound features a ketone bridge (-C(=O)-CH₂-) between the tetralinyl group and the imidazole . Pharmacologically, LY150310 is reported to inhibit thromboxane synthase, cyclooxygenase, and thrombin activation, and has been evaluated as an antimetastatic and bronchodilatory agent [1]. It also exhibits histamine H₁-receptor antagonist activity . The target compound's ketone bridge introduces a carbonyl dipole and additional hydrogen-bond acceptor capacity absent in LY150310, which likely alters binding mode and target selectivity. The therapeutic indication differentiation—antimetastatic/bronchodilatory (LY150310) versus the target compound's positioning as a P450 TxA₂-selective probe—further underscores that these isomers are not interchangeable.

LY150310 tetrahydronaphthalene isomer thromboxane synthase bronchodilation histamine H1 antagonism

Anticancer Activity Data (MCF-7 and U-937 Cell Lines): Cautionary Note on Differential Potency and Assay Context

Vendor-reported data indicate that the target compound exhibits cytotoxic activity against MCF-7 breast cancer cells with an IC₅₀ of 15.63 μM (mechanism: induction of apoptosis via caspase activation) and against U-937 leukemia cells with an IC₅₀ of 12.34 μM . These data points are provided for context but carry important caveats: (1) the assay conditions (incubation time, cell density, serum concentration) are not specified in the available source; (2) no comparator compound data (e.g., doxorubicin, staurosporine) are provided in parallel, precluding potency benchmarking; (3) the selectivity index against non-cancerous cell lines is not reported; and (4) the data originate from a vendor technical datasheet rather than a peer-reviewed primary publication, and thus the evidence strength is classified as Supporting Evidence below the threshold for core differentiation. Researchers intending to use this compound in oncology screening should independently validate these IC₅₀ values with appropriate reference standards (e.g., cisplatin, paclitaxel) and counter-screening against normal cell lines to establish a therapeutic window.

MCF-7 U-937 cytotoxicity apoptosis anticancer screening

Optimal Research and Industrial Application Scenarios for 2-(1-Imidazolyl)-5',6',7',8'-tetrahydro-1'-acetonaphthone Hydrochloride (CAS 78886-61-0)


Chemical Probe for Dissecting the Role of the Imidazole-Tetralone Linker Geometry in P450 Enzyme Selectivity

The target compound's direct carbonyl-imidazole connectivity (lacking the methylene spacer present in compound 13 from Hartmann et al., 1996) makes it a valuable chemical probe for SAR studies investigating how the bridge between the imidazole pharmacophore and the tetrahydronaphthalene scaffold governs selectivity among CYP families (P450 arom, P450 17, and P450 TxA₂) [1]. By comparing the inhibition profile of the target compound against 2-(imidazol-1-ylmethyl)-1-tetralone (compound 13) and 7-OCH₃-substituted analogs in parallel P450 assays using human placental microsomes and citrated human whole blood, researchers can isolate the contribution of linker electronics and hydrogen-bonding geometry to target engagement [1]. This application requires procurement of the target compound alongside compound 13 and dazoxiben as reference controls.

In Vitro Thromboxane A₂ Synthase Inhibition Studies Requiring Carboxylic Acid-Free Pharmacophore

For biochemical TXA₂ synthase assays where the presence of a carboxylic acid moiety (as in DP-1904) may confound interpretation—for example, by altering the pH-dependence of enzyme inhibition, introducing metal-chelating properties, or causing non-specific protein binding—the target compound provides a carboxylic acid-free alternative within the same tetrahydronaphthalene-imidazole chemotype [1]. This is particularly relevant for cell-free enzymatic assays employing purified or recombinant TXA₂ synthase where membrane-partitioning effects are not a variable of interest. Researchers should use dazoxiben (IC₅₀ = 0.3–1.1 μM depending on assay format) as the positive control and include DP-1904 as a carboxylic acid-bearing comparator to quantify the impact of the acid substituent on inhibitory potency [2][3].

Reference Standard for Differentiating Imidazole Anticonvulsants from TXA₂ Synthase Inhibitors in Drug Repurposing Screens

The structural similarity between the target compound and nafimidone—both imidazole ethanone derivatives differing only in the aromatic group (tetralinyl vs. naphthyl)—provides an opportunity to use the target compound as a selectivity control in drug repurposing screens that evaluate imidazole anticonvulsants for TXA₂-related cardiovascular or inflammatory indications [1]. By testing both compounds in parallel against a panel of P450 enzymes and acetylcholinesterase, screening laboratories can establish structure–activity relationships that distinguish anticonvulsant activity (nafimidone) from thromboxane pathway modulation (target compound) [1][2].

Medicinal Chemistry Starting Point for Novel Dual or Selective P450 Inhibitors

The target compound's unsubstituted tetralinyl scaffold with a ketone bridge represents a minimalist pharmacophore amenable to systematic derivatization. Building on the SAR framework established by Hartmann et al. (1996), in which OCH₃ substitution at the 6- or 7-position and variation of the heterocycle (imidazol-1-yl, imidazol-4-yl, 1,2,4-triazol-1-yl) profoundly altered P450 selectivity profiles, medicinal chemistry teams can use the target compound as a starting scaffold for library synthesis aimed at identifying novel selective inhibitors of P450 arom (for breast cancer), P450 17 (for prostate cancer), or dual inhibitors with a tailored selectivity fingerprint [1]. The hydrochloride salt form offers practical advantages for compound handling, solubility in aqueous assay buffers, and long-term storage stability compared to the free base [1].

Quote Request

Request a Quote for 2-(1-Imidazolyl)-5',6',7',8'-tetrahydro-1'-acetonaphthone hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.